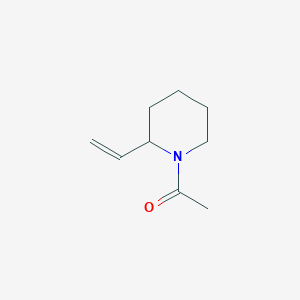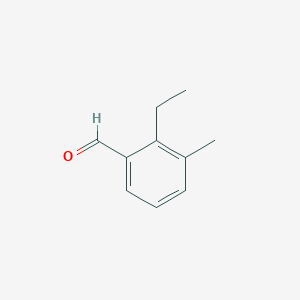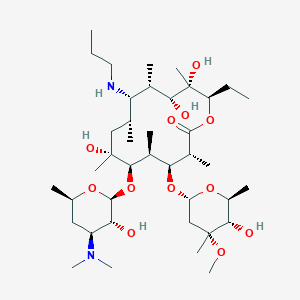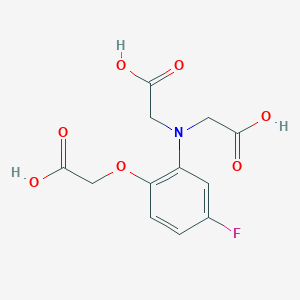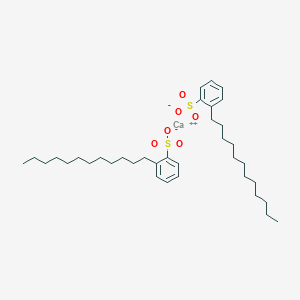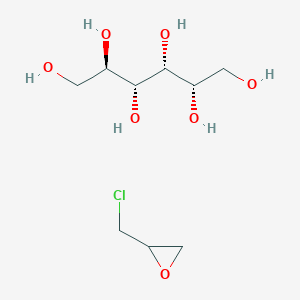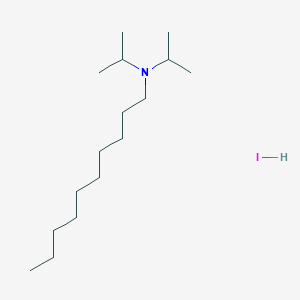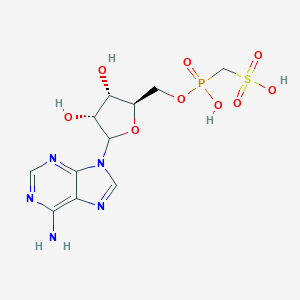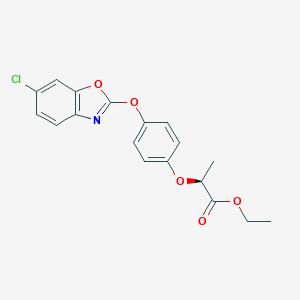
5-Methoxy-3-pyridinecarboxaldehyde
概要
説明
5-Methoxy-3-pyridinecarboxaldehyde is a carbonyl compound used as a building block for biochemical research . It has the empirical formula C7H9NO2 and a molecular weight of 139.15 .
Synthesis Analysis
The synthesis of 5-Methoxy-3-pyridinecarboxaldehyde involves a Wittig reaction using various heterocyclic aldehydes . Another method involves the reaction of 5-bromo-3-methoxypyridine with n-BuLi in THF at -78° C, followed by the addition of DMF .Molecular Structure Analysis
The molecular structure of 5-Methoxy-3-pyridinecarboxaldehyde is represented by the SMILES string [H]C (=O)c1cncc (OC)c1 . Quantum chemical calculations have been made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methoxy-3-pyridinecarboxaldehyde are not detailed in the search results, it is known to be used as a building block in various biochemical research applications .Physical And Chemical Properties Analysis
5-Methoxy-3-pyridinecarboxaldehyde is a solid substance with a melting point of 28-32 °C . Its boiling point is predicted to be 262.1±20.0 °C .科学的研究の応用
Building Block for Biochemical Research
5-Methoxy-3-pyridinecarboxaldehyde is a carbonyl compound used as a building block for biochemical research . It’s a crucial reagent in organic synthesis .
Catalyst in Synthesis of Heterocyclic Compounds
This compound acts as a catalyst in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, agrochemical development, and materials science.
Preparation of Pyridine Derivatives
5-Methoxy-3-pyridinecarboxaldehyde serves as a starting material for the preparation of pyridine derivatives . Pyridine derivatives have a wide range of applications in pharmaceuticals, agrochemicals, and functional materials.
Synthesis of Potent and Selective Inhibitors
Hartmann and co-workers have described the synthesis of a series of potent and selective inhibitors of aldosterone synthase (CYP11B2), in which the key synthetic step was a Wittig reaction using various heterocyclic aldehydes . This highlights the role of 5-Methoxy-3-pyridinecarboxaldehyde in medicinal chemistry.
Vibrational Assignments and Molecular Characteristics Study
The compound has been used in studies focusing on its structural, energetic, and vibrational properties . Such studies are important for understanding the physical and chemical properties of the molecule, which can inform its potential applications.
Nonlinear Optical (NLO) Properties Evaluation
Theoretical evaluation of nonlinear optical (NLO) properties has been made for this compound . NLO materials have applications in areas like optical communication and information processing.
特性
IUPAC Name |
5-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVIXSRXKCZJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450343 | |
| Record name | 5-Methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-pyridinecarboxaldehyde | |
CAS RN |
113118-83-5 | |
| Record name | 5-Methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-3-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

